Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 1206248-78-3
VCID: VC11703779
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate - 1206248-78-3](/images/structure/VC11703779.png)
Description |
SynthesisThe synthesis of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. The process includes:
These steps ensure the precise functionalization required for the compound's biological activity . Medicinal ChemistryMethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate belongs to the imidazopyridine family, which is known for its pharmacological properties. Similar compounds have been studied for:
Materials ScienceThe compound's stability and electronic properties make it a candidate for use in:
Bonding and GeometryThe imidazo[1,2-a]pyridine ring system is nearly planar due to conjugation between the nitrogen atoms and the aromatic system. Substituents such as chlorine and methyl ester groups influence the molecule's reactivity and solubility . Spectroscopic DataAlthough specific spectroscopic data for this compound are unavailable in the provided sources, related compounds are typically characterized by:
Potential Research DirectionsGiven its structural features, methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate could be explored further in:
|
---|---|
CAS No. | 1206248-78-3 |
Product Name | Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate |
Molecular Formula | C9H7ClN2O2 |
Molecular Weight | 210.62 g/mol |
IUPAC Name | methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 |
Standard InChIKey | BRGBCEIVDGSQRX-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C2N1C=CC(=C2)Cl |
Canonical SMILES | COC(=O)C1=CN=C2N1C=CC(=C2)Cl |
PubChem Compound | 76849611 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume